molecular formula C8F14O B14458203 Perfluoro(1-oxaspiro[4.4]nonane) CAS No. 73187-04-9

Perfluoro(1-oxaspiro[4.4]nonane)

Cat. No.: B14458203
CAS No.: 73187-04-9
M. Wt: 378.06 g/mol
InChI Key: WPMMEEGCKXSMFS-UHFFFAOYSA-N
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Description

Perfluoro(1-oxaspiro[4.4]nonane) is a fully fluorinated spirocyclic compound characterized by a unique oxygen-containing spiro[4.4]nonane backbone. The spiro structure consists of two fused rings sharing a single atom (oxygen in this case), creating a rigid three-dimensional geometry. Perfluorination replaces all hydrogen atoms with fluorine, resulting in exceptional thermal stability, chemical inertness, and hydrophobicity. Such properties make perfluorinated spiro compounds valuable in industrial applications, including high-performance lubricants, heat-transfer fluids, and specialty solvents.

Properties

CAS No.

73187-04-9

Molecular Formula

C8F14O

Molecular Weight

378.06 g/mol

IUPAC Name

2,2,3,3,4,4,6,6,7,7,8,8,9,9-tetradecafluoro-1-oxaspiro[4.4]nonane

InChI

InChI=1S/C8F14O/c9-2(10)1(3(11,12)6(17,18)5(2,15)16)4(13,14)7(19,20)8(21,22)23-1

InChI Key

WPMMEEGCKXSMFS-UHFFFAOYSA-N

Canonical SMILES

C12(C(C(C(C1(F)F)(F)F)(F)F)(F)F)C(C(C(O2)(F)F)(F)F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Analogues

Perfluoro(7-methylbicyclo[4.3.0]nonane) (MBCN)
  • Structure : Bicyclic (decalin-like) with a methyl substituent.
  • Properties :
    • Boiling point: ~142°C (literature data).
    • Viscosity: 1.2–1.5 mPa·s at 25°C (lower than spiro analogs due to less rigidity).
    • Applications: Used in industrial fluorination mixtures and as a solvent .
Perfluoro(butylcyclohexane) (BCH)
  • Structure: Monocyclic (cyclohexane) with a perfluorobutyl chain.
  • Properties :
    • Boiling point: ~138°C.
    • Viscosity: 1.0–1.3 mPa·s at 25°C (lower than MBCN and spiro compounds).
    • Applications: Component in refrigeration fluids and dielectric media .
1-Oxa-4-thiaspiro[4.4]nonane
  • Structure: Spiro[4.4]nonane with oxygen and sulfur heteroatoms (non-fluorinated).
  • Properties :
    • Molecular weight: 144.23 g/mol.
    • Reactivity: Higher polarity due to sulfur, making it less inert than perfluorinated analogs.
    • Applications: Intermediate in organic synthesis .

Physicochemical Comparison

Table 1: Key Properties of Perfluoro(1-oxaspiro[4.4]nonane) and Analogues

Compound Molecular Weight (g/mol) Boiling Point (°C) Viscosity (mPa·s, 25°C) Vapor Pressure (kPa, 25°C)
Perfluoro(1-oxaspiro[4.4]nonane)* ~450 (estimated) ~150 (estimated) ~2.0–2.5 (estimated) ~0.5 (estimated)
Perfluoro(7-methylbicyclo[4.3.0]nonane) 488 142 1.2–1.5 0.6
Perfluoro(butylcyclohexane) 462 138 1.0–1.3 0.8
1-Oxa-4-thiaspiro[4.4]nonane 144.23 Not reported Not reported Not reported

*Estimates for Perfluoro(1-oxaspiro[4.4]nonane) are based on structural analogs .

Key Differences and Implications

Thermal Stability: The spirocyclic structure of Perfluoro(1-oxaspiro[4.4]nonane) likely enhances thermal stability compared to bicyclic (MBCN) or monocyclic (BCH) analogs due to reduced conformational flexibility . MBCN and BCH exhibit lower viscosity, making them preferable for low-resistance applications .

Chemical Inertness: Perfluorinated compounds (e.g., MBCN, BCH) are chemically inert, whereas non-fluorinated spiro compounds (e.g., 1-Oxa-4-thiaspiro[4.4]nonane) show reactivity at heteroatoms .

Industrial Separation Challenges: MBCN and BCH are close-boiling isomers, requiring advanced techniques like heteroazeotropic distillation for purification. Perfluoro(1-oxaspiro[4.4]nonane) may pose similar separation challenges if present in mixtures .

Q & A

Q. Table 1: Common Fluorination Agents and Yields

AgentTemperature (°C)Yield (%)Byproducts
HF/Pyridine12045–55Partially fluorinated isomers
KF/CoF₃18060–70Trace ring-opened alkanes
XeF₂2530–40Fluorocarbons

Basic Question: How is the structure of Perfluoro(1-oxaspiro[4.4]nonane) validated experimentally?

Answer:
Structural confirmation relies on:

  • NMR Spectroscopy : 19F^{19}\text{F} NMR detects fluorine environments (e.g., axial vs. equatorial fluorines). 13C^{13}\text{C} NMR resolves spiro carbon coupling .
  • X-ray Crystallography : Resolves bond angles (e.g., spiro C–O–C ≈ 109.5°) and fluorination patterns .
  • Mass Spectrometry : High-resolution MS confirms molecular ions (e.g., [M–F]⁺ fragments) .

Q. Table 2: Key Spectral Data

TechniqueSignature Peaks/FeaturesReference
19F^{19}\text{F} NMRδ −80 to −120 ppm (split for CF₂ vs. CF₃ groups)
X-raySpiro C–C bond length: 1.54 Å

Advanced Question: How can contradictory data on thermal stability in literature be resolved?

Answer:
Discrepancies in reported decomposition temperatures (e.g., 250°C vs. 300°C) often stem from:

  • Impurities : Residual solvents or fluorination byproducts lower observed stability .
  • Analytical methods : Thermogravimetric analysis (TGA) under nitrogen vs. air alters degradation pathways .
    Methodological Recommendations :
  • Purify via sublimation or supercritical CO₂ extraction.
  • Use coupled TGA-MS to identify volatile decomposition products .

Advanced Question: What computational models predict the reactivity of Perfluoro(1-oxaspiro[4.4]nonane) in radical-mediated reactions?

Answer:
Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model:

  • Radical stability : Spin density localization on the spiro oxygen or adjacent carbons .
  • Transition states : Activation energies for fluorination or ring-opening (e.g., ΔG‡ ≈ 25 kcal/mol for C–F bond cleavage) .
    Validation : Compare computed 19F^{19}\text{F} NMR shifts with experimental data (RMSD < 5 ppm) .

Basic Question: What are the primary applications of Perfluoro(1-oxaspiro[4.4]nonane) in material science?

Answer:

  • Lubricants : Low friction coefficients (μ ≈ 0.03–0.05) under high-temperature conditions .
  • Polymer Additives : Enhances thermal stability of fluoropolymers (e.g., PTFE) by reducing chain scission .

Advanced Question: How do steric effects influence the compound’s pharmacological activity in drug-delivery systems?

Answer:
The spiro[4.4]nonane scaffold’s rigidity and fluorination pattern affect:

  • Membrane permeability : LogP values ≈ 3.5–4.0 enable blood-brain barrier penetration .
  • Metabolic stability : Resistance to cytochrome P450 oxidation due to electron-withdrawing fluorine .
    Experimental Design :
  • Use in vitro assays (e.g., Caco-2 cells) to measure permeability.
  • Perform metabolic profiling with liver microsomes .

Advanced Question: What analytical challenges arise in quantifying trace Perfluoro(1-oxaspiro[4.4]nonane) in environmental samples?

Answer:

  • Matrix Interference : Co-eluting perfluorinated acids (e.g., PFOA) in LC-MS require high-resolution separation (e.g., BEH C18 column) .
  • Detection Limits : Optimize MRM transitions (e.g., m/z 413 → 369 for [M–H]⁻) with a LOQ of 0.1 ng/L .

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